Cas no 1803567-57-8 (1-(3-chlorophenyl)-5-(propan-2-yl)-1H-pyrazol-4-amine hydrochloride)

1-(3-Chlorophenyl)-5-(propan-2-yl)-1H-pyrazol-4-amine hydrochloride is a chlorinated pyrazole derivative with potential applications in pharmaceutical and agrochemical research. The compound features a 3-chlorophenyl substituent and an isopropyl group, contributing to its structural specificity and reactivity. Its hydrochloride salt form enhances solubility and stability, making it suitable for synthetic and analytical applications. This intermediate may serve as a key building block in the development of biologically active molecules, particularly in the synthesis of heterocyclic compounds. The presence of both amine and chloro functional groups allows for further derivatization, offering versatility in medicinal chemistry and material science research.
1-(3-chlorophenyl)-5-(propan-2-yl)-1H-pyrazol-4-amine hydrochloride structure
1803567-57-8 structure
Product name:1-(3-chlorophenyl)-5-(propan-2-yl)-1H-pyrazol-4-amine hydrochloride
CAS No:1803567-57-8
MF:
MW:
CID:4615729
PubChem ID:86775361

1-(3-chlorophenyl)-5-(propan-2-yl)-1H-pyrazol-4-amine hydrochloride Chemical and Physical Properties

Names and Identifiers

    • 1-(3-Chlorophenyl)-5-(propan-2-yl)-1H-pyrazol-4-amine Hydrochloride
    • 1-(3-chlorophenyl)-5-(propan-2-yl)-1H-pyrazol-4-amine hydrochloride

1-(3-chlorophenyl)-5-(propan-2-yl)-1H-pyrazol-4-amine hydrochloride Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-177376-2.5g
1-(3-chlorophenyl)-5-(propan-2-yl)-1H-pyrazol-4-amine hydrochloride
1803567-57-8
2.5g
$1370.0 2023-09-20
TRC
C614168-100mg
1-(3-Chlorophenyl)-5-(propan-2-yl)-1H-pyrazol-4-amine Hydrochloride
1803567-57-8
100mg
$ 275.00 2022-06-06
TRC
C614168-50mg
1-(3-Chlorophenyl)-5-(propan-2-yl)-1H-pyrazol-4-amine Hydrochloride
1803567-57-8
50mg
$ 185.00 2022-06-06
Enamine
EN300-177376-5g
1-(3-chlorophenyl)-5-(propan-2-yl)-1H-pyrazol-4-amine hydrochloride
1803567-57-8
5g
$2028.0 2023-09-20
Enamine
EN300-177376-1.0g
1-(3-chlorophenyl)-5-(propan-2-yl)-1H-pyrazol-4-amine hydrochloride
1803567-57-8
1g
$699.0 2023-06-07
Enamine
EN300-177376-0.25g
1-(3-chlorophenyl)-5-(propan-2-yl)-1H-pyrazol-4-amine hydrochloride
1803567-57-8
0.25g
$347.0 2023-09-20
Enamine
EN300-177376-0.5g
1-(3-chlorophenyl)-5-(propan-2-yl)-1H-pyrazol-4-amine hydrochloride
1803567-57-8
0.5g
$546.0 2023-09-20
Enamine
EN300-177376-5.0g
1-(3-chlorophenyl)-5-(propan-2-yl)-1H-pyrazol-4-amine hydrochloride
1803567-57-8
5g
$2028.0 2023-06-07
1PlusChem
1P01BDYE-250mg
1-(3-chlorophenyl)-5-(propan-2-yl)-1H-pyrazol-4-amine hydrochloride
1803567-57-8
250mg
$421.00 2025-03-19
A2B Chem LLC
AW10118-50mg
1-(3-chlorophenyl)-5-(propan-2-yl)-1H-pyrazol-4-amine hydrochloride
1803567-57-8 95%
50mg
$206.00 2024-04-20

Additional information on 1-(3-chlorophenyl)-5-(propan-2-yl)-1H-pyrazol-4-amine hydrochloride

Introduction to 1-(3-chlorophenyl)-5-(propan-2-yl)-1H-pyrazol-4-amine hydrochloride (CAS No. 1803567-57-8)

1-(3-chlorophenyl)-5-(propan-2-yl)-1H-pyrazol-4-amine hydrochloride (CAS No. 1803567-57-8) is a significant compound in the field of pharmaceutical chemistry, exhibiting a unique structural framework that has garnered attention for its potential therapeutic applications. This compound belongs to the pyrazole class of heterocyclic molecules, which are widely recognized for their diverse biological activities and pharmacological relevance. The presence of a chlorophenyl group at the 3-position and an isopropyl substituent at the 5-position of the pyrazole core, combined with the hydrochloride salt form, contributes to its distinct chemical properties and biological interactions.

The molecular structure of 1-(3-chlorophenyl)-5-(propan-2-yl)-1H-pyrazol-4-amine hydrochloride is characterized by a nitrogen-rich scaffold, which is conducive to hydrogen bonding and coordination interactions with biological targets. This feature makes it a promising candidate for further exploration in drug discovery, particularly in the development of novel therapeutic agents targeting various diseases. The chlorophenyl moiety, in particular, has been extensively studied for its ability to modulate enzyme activity and receptor binding, while the isopropyl group enhances lipophilicity, facilitating membrane permeability and cellular uptake.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding affinity and mechanism of action of 1-(3-chlorophenyl)-5-(propan-2-yl)-1H-pyrazol-4-amine hydrochloride with high precision. These studies suggest that the compound may exhibit inhibitory effects on certain kinases and transcription factors, which are implicated in cancer progression, inflammation, and other chronic diseases. The pyrazole core itself is known to interact with a variety of biological targets, including enzymes and receptors, making it a versatile scaffold for medicinal chemistry.

In vitro studies have demonstrated that 1-(3-chlorophenyl)-5-(propan-2-yl)-1H-pyrazol-4-amine hydrochloride possesses notable pharmacological properties. For instance, preliminary experiments have shown potential anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, the compound has been observed to exhibit antioxidant activity, which could be beneficial in mitigating oxidative stress-related pathologies. These findings underscore the compound's therapeutic potential and justify further investigation into its mechanisms of action.

The synthesis of 1-(3-chlorophenyl)-5-(propan-2-yl)-1H-pyrazol-4-amine hydrochloride involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. The chlorination step at the phenyl ring is critical for introducing the necessary electrophilic site for subsequent nucleophilic substitution reactions. The introduction of the isopropyl group via alkylation further refines the molecular structure, enhancing its pharmacological profile. Advanced synthetic techniques such as catalytic hydrogenation and protecting group strategies have been employed to optimize the synthetic route and minimize side reactions.

From a regulatory perspective, 1-(3-chlorophenyl)-5-(propan-2-yl)-1H-pyrazol-4-amine hydrochloride must undergo rigorous testing to meet safety and efficacy standards before it can be considered for clinical use. Preclinical studies involving cell culture assays and animal models are essential to evaluate its toxicity profile, pharmacokinetics, and therapeutic efficacy. These studies will provide critical data for designing future clinical trials and assessing its potential as a lead compound for drug development.

The growing interest in 1-(3-chlorophenyl)-5-(propan-2-yl)-1H-pyrazol-4-amine hydrochloride is reflected in the increasing number of research publications discussing its synthesis, biological activity, and potential applications. Collaborative efforts between academic institutions and pharmaceutical companies are fostering innovative approaches to explore its therapeutic potential. For instance, researchers are investigating its role in modulating immune responses and its potential as an adjuvant therapy in combination with existing treatments.

The hydrochloride salt form of 1-(3-chlorophenyl)-5-(propan-2-yi)-1H-pyrazol<0x00AD>4-amine hydrochloride enhances its solubility in aqueous solutions, making it more suitable for formulation into oral or injectable medications. This property is particularly important for drug delivery systems designed to achieve optimal bioavailability and targeted action. Furthermore, the stability of the hydrochloride salt under various storage conditions ensures that the compound remains effective throughout its shelf life.

In conclusion, 1-(3-chlorophenyl)-5-(propan<0x00AD>2-yi))-1H-pyrazol<0x00AD>4-amine hydrochloride (CAS No. 1803567<0x00AD>-57<0x00AD>-8) represents a promising compound with significant therapeutic potential. Its unique structural features

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